
2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine and a fluorine atom attached to a benzene ring, along with a methyl group and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid typically involves the bromination and fluorination of a suitable aromatic precursor. One common method involves the use of 2-bromo-3-fluorophenol as a starting material. The synthetic route may include the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions under controlled conditions. These methods often utilize specialized equipment to ensure the safety and efficiency of the reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups.
Oxidation Reactions: The carboxylic acid group can be oxidized to form other functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, and the reactions are typically carried out under acidic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride, and the reactions are typically carried out under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products include substituted aromatic compounds with different functional groups replacing the bromine or fluorine atoms.
Oxidation Reactions: The major products include carboxylic acids, ketones, or aldehydes.
Reduction Reactions: The major products include alcohols or other reduced derivatives of the carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the aromatic ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid can be compared with other similar compounds, such as:
2-Bromo-3-fluorophenol: This compound lacks the carboxylic acid group and has different chemical properties and reactivity.
2-(2-Bromo-3-fluorophenyl)acetic acid: This compound has a different alkyl chain length, affecting its chemical properties and applications.
2-Bromo-3-fluorobenzoic acid: This compound has a different substitution pattern on the aromatic ring, influencing its reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H10BrFO2 |
|---|---|
Molekulargewicht |
261.09 g/mol |
IUPAC-Name |
2-(2-bromo-3-fluorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10BrFO2/c1-10(2,9(13)14)6-4-3-5-7(12)8(6)11/h3-5H,1-2H3,(H,13,14) |
InChI-Schlüssel |
KPFDBOOHEAOMCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(C(=CC=C1)F)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


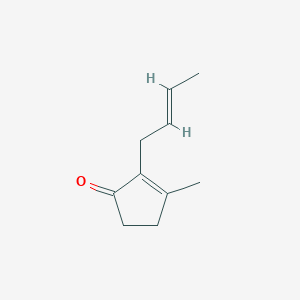

![1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)
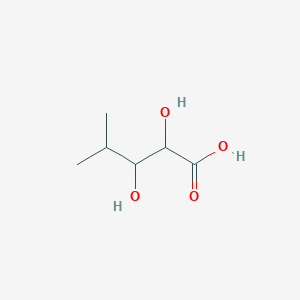
![1-[4-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B15312823.png)
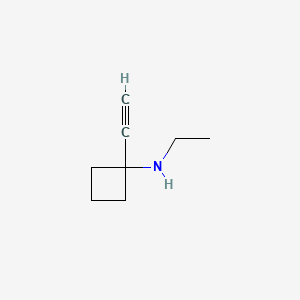
![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)
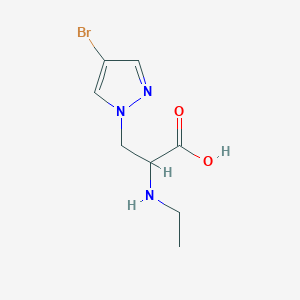
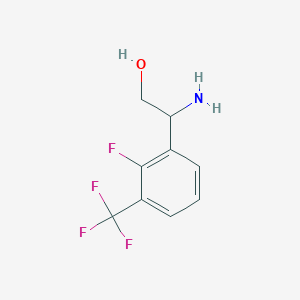


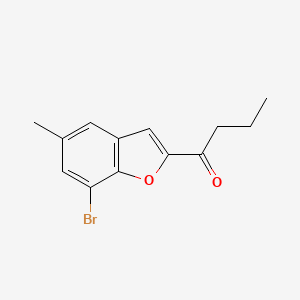
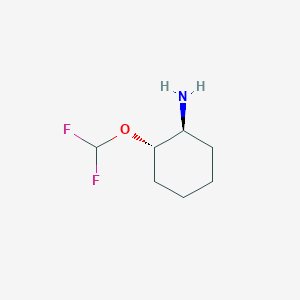
![3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B15312897.png)
